molecular formula C19H19N3O2S B4979423 N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide

Katalognummer B4979423
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: FNMRZINTUUFXRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound belongs to the class of kinase inhibitors and has been studied extensively for its potential therapeutic applications in the treatment of cancer and autoimmune diseases.

Wirkmechanismus

The mechanism of action of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide involves the inhibition of various kinases, including BTK, ITK, and TAK. BTK is a critical component of the B-cell receptor signaling pathway, and its inhibition has been shown to reduce B-cell proliferation and survival. ITK and TAK are involved in T-cell receptor signaling and their inhibition has been shown to reduce T-cell activation and cytokine production. By inhibiting these kinases, N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide can modulate the activity of immune cells and potentially reduce the progression of cancer and autoimmune diseases.
Biochemical and Physiological Effects
In various preclinical studies, N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide has shown promising results in reducing tumor growth and suppressing the activity of immune cells in autoimmune diseases. It has been shown to reduce the production of cytokines, including interleukin-2, interleukin-6, and tumor necrosis factor-alpha. Additionally, N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide has been shown to reduce the proliferation and survival of B-cells in various cancer models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide is its selectivity for specific kinases, which can help reduce off-target effects and potential toxicity. Additionally, N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide has shown promising results in various preclinical studies, which suggests its potential therapeutic applications in the treatment of cancer and autoimmune diseases. However, one of the limitations of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide is its potential for resistance development, which can reduce its efficacy over time.

Zukünftige Richtungen

There are several future directions for the research and development of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide. One potential direction is to evaluate its efficacy in combination with other therapeutic agents, including chemotherapy and immunotherapy. Additionally, further studies are needed to evaluate the safety and efficacy of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide in clinical trials. Finally, the development of more potent and selective kinase inhibitors, including N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide, can potentially lead to the development of more effective therapeutic agents for the treatment of cancer and autoimmune diseases.
Conclusion
In conclusion, N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide is a small molecule inhibitor that has shown promising results in various scientific research studies. Its selectivity for specific kinases and potential therapeutic applications in the treatment of cancer and autoimmune diseases make it an attractive candidate for further research and development. Further studies are needed to evaluate its safety and efficacy in clinical trials and to identify potential combination therapies for improved efficacy.

Synthesemethoden

The synthesis of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide involves a multi-step process that starts with the reaction of 2-ethoxyethylamine with thiosemicarbazide to form 5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 4-biphenylcarboxylic acid chloride in the presence of a base to yield N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications in the treatment of cancer and autoimmune diseases. It has been shown to selectively inhibit the activity of various kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TAK). These kinases play a critical role in the regulation of immune cell function and are often dysregulated in cancer and autoimmune diseases.

Eigenschaften

IUPAC Name

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-2-24-13-12-17-21-22-19(25-17)20-18(23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMRZINTUUFXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.